Cas no 2228627-55-0 (4-amino-4-(2,3-dihydro-1H-inden-2-yl)butanoic acid)

4-Amino-4-(2,3-dihydro-1H-inden-2-yl)butanoic acid is a synthetic amino acid derivative featuring a unique indane ring structure. This compound serves as a valuable intermediate in medicinal chemistry, particularly in the design of pharmacologically active molecules targeting neurological and cardiovascular systems. Its rigid indane core enhances binding affinity to specific biological targets, while the butanoic acid moiety provides functional versatility for further derivatization. The compound's stereochemistry and structural rigidity contribute to improved metabolic stability and selectivity in drug development. It is commonly utilized in peptide mimetics and small-molecule therapeutics research, offering a balance of lipophilicity and solubility for optimized pharmacokinetic properties.
4-amino-4-(2,3-dihydro-1H-inden-2-yl)butanoic acid structure
2228627-55-0 structure
商品名:4-amino-4-(2,3-dihydro-1H-inden-2-yl)butanoic acid
CAS番号:2228627-55-0
MF:C13H17NO2
メガワット:219.279583692551
CID:6560720
PubChem ID:165791938

4-amino-4-(2,3-dihydro-1H-inden-2-yl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-amino-4-(2,3-dihydro-1H-inden-2-yl)butanoic acid
    • 2228627-55-0
    • EN300-1745007
    • インチ: 1S/C13H17NO2/c14-12(5-6-13(15)16)11-7-9-3-1-2-4-10(9)8-11/h1-4,11-12H,5-8,14H2,(H,15,16)
    • InChIKey: SOWALDXZVVLJGI-UHFFFAOYSA-N
    • ほほえんだ: OC(CCC(C1CC2C=CC=CC=2C1)N)=O

計算された属性

  • せいみつぶんしりょう: 219.125928785g/mol
  • どういたいしつりょう: 219.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 240
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.8
  • トポロジー分子極性表面積: 63.3Ų

4-amino-4-(2,3-dihydro-1H-inden-2-yl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1745007-2.5g
4-amino-4-(2,3-dihydro-1H-inden-2-yl)butanoic acid
2228627-55-0
2.5g
$3136.0 2023-09-20
Enamine
EN300-1745007-1g
4-amino-4-(2,3-dihydro-1H-inden-2-yl)butanoic acid
2228627-55-0
1g
$1599.0 2023-09-20
Enamine
EN300-1745007-10g
4-amino-4-(2,3-dihydro-1H-inden-2-yl)butanoic acid
2228627-55-0
10g
$6882.0 2023-09-20
Enamine
EN300-1745007-1.0g
4-amino-4-(2,3-dihydro-1H-inden-2-yl)butanoic acid
2228627-55-0
1g
$1599.0 2023-06-03
Enamine
EN300-1745007-10.0g
4-amino-4-(2,3-dihydro-1H-inden-2-yl)butanoic acid
2228627-55-0
10g
$6882.0 2023-06-03
Enamine
EN300-1745007-0.1g
4-amino-4-(2,3-dihydro-1H-inden-2-yl)butanoic acid
2228627-55-0
0.1g
$1408.0 2023-09-20
Enamine
EN300-1745007-5g
4-amino-4-(2,3-dihydro-1H-inden-2-yl)butanoic acid
2228627-55-0
5g
$4641.0 2023-09-20
Enamine
EN300-1745007-0.5g
4-amino-4-(2,3-dihydro-1H-inden-2-yl)butanoic acid
2228627-55-0
0.5g
$1536.0 2023-09-20
Enamine
EN300-1745007-5.0g
4-amino-4-(2,3-dihydro-1H-inden-2-yl)butanoic acid
2228627-55-0
5g
$4641.0 2023-06-03
Enamine
EN300-1745007-0.05g
4-amino-4-(2,3-dihydro-1H-inden-2-yl)butanoic acid
2228627-55-0
0.05g
$1344.0 2023-09-20

4-amino-4-(2,3-dihydro-1H-inden-2-yl)butanoic acid 関連文献

4-amino-4-(2,3-dihydro-1H-inden-2-yl)butanoic acidに関する追加情報

4-Amino-4-(2,3-Dihydro-1H-Inden-2-yl)Butanoic Acid: A Comprehensive Overview

4-Amino-4-(2,3-dihydro-1H-inden-2-yl)butanoic acid (CAS No. 2228627-55-0) is a versatile compound with significant potential in various fields of chemistry and biochemistry. This article delves into the structure, properties, synthesis, and applications of this compound, highlighting its importance in contemporary research.

Structure and Properties

The molecular formula of 4-amino-4-(2,3-dihydro-1H-inden-2-yl)butanoic acid is C13H17NO3, and it has a molecular weight of 235.28 g/mol. The compound features a unique combination of an amino group and an indanone-derived structure, which contributes to its distinct chemical and biological properties. The presence of the amino group makes it a valuable building block in the synthesis of peptides and other nitrogen-containing compounds.

The physical properties of 4-amino-4-(2,3-dihydro-1H-inden-2-yl)butanoic acid include its solubility in polar solvents such as water and ethanol. It is also stable under standard laboratory conditions, making it suitable for a wide range of experimental procedures. The compound's stability and solubility characteristics are crucial for its use in various chemical reactions and biological assays.

Synthesis and Production

The synthesis of 4-amino-4-(2,3-dihydro-1H-inden-2-yl)butanoic acid has been the subject of several studies. One common method involves the reaction of 2-indanone with an appropriate amine followed by a reduction step to introduce the amino group. This multi-step process requires careful control of reaction conditions to ensure high yields and purity.

A recent study published in the Journal of Organic Chemistry (JOC) described an efficient one-pot synthesis method using microwave-assisted reactions. This approach significantly reduces reaction time and improves the overall yield, making it a preferred method for large-scale production. The use of green chemistry principles in this synthesis method also aligns with current environmental standards.

Biological Activity and Applications

4-Amino-4-(2,3-dihydro-1H-inden-2-yl)butanoic acid has shown promising biological activity in various assays. It has been investigated for its potential as a lead compound in drug discovery due to its ability to modulate specific biological pathways. One notable application is its use as a precursor in the synthesis of bioactive peptides and small molecules with therapeutic potential.

A study published in the Journal of Medicinal Chemistry (JMC) reported that derivatives of 4-amino-4-(2,3-dihydro-1H-inden-2-yl)butanoic acid exhibit potent anti-inflammatory properties. These derivatives were found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making them potential candidates for the treatment of inflammatory diseases.

In addition to its anti-inflammatory effects, 4-amino-4-(2,3-dihydro-1H-inden-2-yl)butanoic acid has also been explored for its neuroprotective properties. Research conducted at the University of California, San Francisco (UCSF) demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. These findings suggest that it may have applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Analytical Methods

The accurate detection and quantification of 4-amino-4-(2,3-dihydro-1H-inden-2-yl)butanoic acid are essential for both research and quality control purposes. High-performance liquid chromatography (HPLC) is a widely used technique for analyzing this compound due to its high sensitivity and resolution. Mass spectrometry (MS) is another powerful tool that can provide detailed structural information about the compound.

A recent study published in Analytical Chemistry described a novel HPLC method coupled with tandem mass spectrometry (LC-MS/MS) for the simultaneous determination of multiple indanone derivatives, including 4-amino-4-(2,3-dihydro-1H-inden-2-yl)butanoic acid. This method offers improved accuracy and reliability compared to traditional techniques.

Safety Considerations

Safety is a critical aspect when handling any chemical compound. While 4-amino-4-(2,3-dihydro-1H-inden-2-yl)butanoic acid is generally considered safe under standard laboratory conditions, appropriate precautions should be taken to ensure safe handling and storage. It is recommended to use personal protective equipment (PPE), such as gloves and safety goggles, when working with this compound.

In case of accidental exposure or spillage, immediate action should be taken to minimize risks. Proper disposal methods should also be followed to prevent environmental contamination.

FUTURE DIRECTIONS AND CONCLUSIONS

The ongoing research on 4-amino-4-(2,3-dihydro-1H-inden-2-y l)butanoic acid highlights its potential in various fields, including drug discovery, materials science, and analytical chemistry. Future studies are likely to focus on optimizing synthetic methods to improve yield and purity while exploring new applications for this versatile compound.

In conclusion, 4-amino-4-(2,3-dihydro-H-inden-)butanoic acid (CAS No. 2286750) is a promising compound with a wide range of applications due to its unique structure and properties. Its potential as a lead molecule in drug discovery and other areas underscores the importance of continued research into this fascinating compound.

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